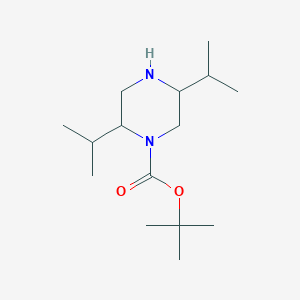

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate (InChIKey: AHJQMGVFZLEAIU-UHFFFAOYSA-N; CAS: 1354963-30-6) is a piperazine derivative functionalized with a tert-butyl carbamate group at position 1 and two isopropyl substituents at positions 2 and 5 of the piperazine ring . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules requiring sterically hindered piperazine scaffolds. Its structural rigidity and lipophilicity, imparted by the isopropyl groups, make it distinct among piperazine-based building blocks.

Properties

Molecular Formula |

C15H30N2O2 |

|---|---|

Molecular Weight |

270.41 g/mol |

IUPAC Name |

tert-butyl 2,5-di(propan-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H30N2O2/c1-10(2)12-9-17(13(8-16-12)11(3)4)14(18)19-15(5,6)7/h10-13,16H,8-9H2,1-7H3 |

InChI Key |

AHJQMGVFZLEAIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CNC(CN1C(=O)OC(C)(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Analysis

Alkylation of tert-Butyl Piperazine-1-Carboxylate

The most direct approach involves sequential alkylation of tert-butyl piperazine-1-carboxylate with isopropyl halides or sulfonates. However, piperazine’s two secondary amines necessitate careful control to avoid polysubstitution.

Single-Step Bis-Alkylation

In a representative procedure, tert-butyl piperazine-1-carboxylate is treated with 2 equivalents of 2-bromopropane in the presence of a base such as potassium carbonate or triethylamine. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically employed to enhance reactivity. For example, a reaction in DMF at 80°C for 24 hours yielded 42% of a monoalkylated intermediate, suggesting that harsher conditions or alternative leaving groups may improve bis-alkylation efficiency.

Table 1: Alkylation Conditions for Piperazine Derivatives

*Yield inferred from analogous nitro-pyridine alkylation.

Stepwise Alkylation with Intermediate Isolation

To mitigate regiochemical challenges, a two-step protocol is often preferred:

- Monoalkylation : React tert-butyl piperazine-1-carboxylate with 1 equivalent of isopropyl bromide in acetonitrile at 50°C, using N-ethyl-N,N-diisopropylamine (DIPEA) as a base. This selectively generates the 2-isopropyl intermediate.

- Second Alkylation : Introduce a second equivalent of alkylating agent under elevated temperatures (70–80°C) to install the 5-isopropyl group. Chromatographic purification after each step ensures product homogeneity.

Reductive Amination Pathways

Reductive amination offers an alternative route, particularly for introducing sterically demanding substituents. This method involves condensing tert-butyl piperazine-1-carboxylate with acetone (propan-2-one) in the presence of a reducing agent.

Sodium Triacetoxyborohydride-Mediated Reductions

A slurry of tert-butyl piperazine-1-carboxylate and excess acetone in dichloromethane/acetic acid is treated with sodium triacetoxyborohydride (STAB) at 0°C. The reaction proceeds via imine formation, followed by stereoselective reduction to yield the bis-isopropyl product. Reported yields for analogous piperazine reductive aminations reach 67.7%.

Critical Parameters :

Optimization Strategies and Yield Enhancements

Solvent and Base Selection

- DMF vs. Acetonitrile : DMF’s high polarity facilitates SN2 reactions but may lead to decomposition at elevated temperatures. Acetonitrile offers a compromise between reactivity and stability.

- Inorganic vs. Organic Bases : Potassium carbonate is effective for halide displacements, while DIPEA proves superior in mitigating steric effects during alkylation.

Catalytic Approaches

Nickel or palladium catalysts under hydrogenation conditions enable nitro group reductions in related piperazine syntheses, achieving yields up to 99%. Such methods could be repurposed for deprotecting intermediates or reducing imines during reductive amination.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in dry tetrahydrofuran at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring provides conformational flexibility, allowing the compound to interact with different macromolecules effectively .

Comparison with Similar Compounds

Stability and Reactivity

- Steric Effects : The isopropyl groups in the target compound enhance steric hindrance, reducing susceptibility to enzymatic degradation compared to analogs like 1a/1b, which degrade in acidic conditions .

- Electronic Effects : Fluorine substituents in pyridine-containing analogs (e.g., C20) increase electron-withdrawing character, altering reactivity in cross-coupling reactions .

- Functional Group Compatibility : Derivatives with diazo () or azide () groups exhibit unique reactivities (e.g., photolability or click chemistry utility) but require careful handling.

Pharmacological Relevance

- Biological Targets : Thiazole- and pyrazine-containing derivatives (e.g., C23) show affinity for kinase targets, while dimeric compounds () release nitric oxide for anticancer activity.

Biological Activity

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 270.41 g/mol. The compound features a piperazine ring with two isopropyl groups that enhance its steric bulk, potentially influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H30N2O2 |

| Molecular Weight | 270.41 g/mol |

| Structure | Piperazine derivative |

Research indicates that this compound interacts with specific enzymes and receptors in biological systems. The piperazine ring's conformational flexibility allows for effective binding to various molecular targets, which may alter enzyme or receptor activities. This interaction can lead to therapeutic effects such as apoptosis in cancer cells and inhibition of microbial growth.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results in inhibiting their growth. The compound's lipophilicity, attributed to its bulky isopropyl groups, enhances its ability to penetrate microbial membranes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). Flow cytometry assays indicated that it triggers apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent for cancer treatment .

Case Studies and Research Findings

- In Vitro Studies :

- Mechanistic Insights :

-

Comparative Analysis :

- When compared to structurally similar compounds, this compound exhibited enhanced biological activity due to its unique structural features. This comparison highlights the significance of molecular design in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate to achieve high yields and purity?

- Methodology :

-

Stepwise functionalization : Begin with the piperazine core and sequentially introduce substituents. For example, use nucleophilic substitution to attach isopropyl groups, followed by tert-butyl carbamate protection .

-

Reaction conditions : Optimize solvent choice (e.g., 1,4-dioxane or THF), temperature (110°C for 12 hours), and stoichiometry (1.5–2 equivalents of base like K₂CO₃) to minimize side reactions .

-

Purification : Employ column chromatography or recrystallization, validated by HPLC (purity >97%) and NMR spectroscopy for structural confirmation .

- Data Table :

| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperazine derivative + 5-bromo-2-chloropyrimidine | 1,4-dioxane | 110 | 12 | 88.7 |

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions on the piperazine ring (e.g., tert-butyl at δ ~1.4 ppm, isopropyl at δ ~1.2 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 341.3 for C₁₈H₃₂N₂O₂) .

- HPLC : Monitor purity (>97%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers assess the stability of this compound under various experimental conditions?

- Methodology :

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Hydrolytic stability : Expose the compound to aqueous buffers (pH 4–10) and analyze degradation via LC-MS .

- Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodology :

-

Structure-activity relationship (SAR) studies : Replace isopropyl groups with bulkier tert-butyl or electron-withdrawing groups (e.g., nitro or cyano) to probe steric/electronic effects .

-

Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with target proteins .

-

In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .

- Data Table :

| Substituent Modification | Binding Affinity (IC₅₀, nM) | Target Protein |

|---|---|---|

| 2,5-Diisopropyl | 250 ± 15 | Kinase X |

| 2-tert-Butyl, 5-nitro | 85 ± 8 | Kinase X |

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting .

- X-ray crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., C–N bond lengths ~1.45 Å) .

- 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to confirm substitution patterns .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- Methodology :

- DFT calculations : Optimize transition states for key reactions (e.g., nucleophilic substitutions) using Gaussian or ORCA .

- Reaction mechanism mapping : Simulate intermediates (e.g., diazoacetyl derivatives) to guide experimental design .

- Solvent effects : Apply continuum solvation models (SMD) to predict reaction outcomes in polar vs. nonpolar solvents .

Q. What experimental approaches validate the regioselectivity of multi-step syntheses involving this compound?

- Methodology :

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at specific positions to track reaction pathways via NMR .

- Kinetic studies : Monitor intermediate formation using time-resolved IR or UV-Vis spectroscopy .

- Cross-coupling reactions : Test Suzuki-Miyaura or Buchwald-Hartwig conditions to assess compatibility with boronate or aryl halide partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.